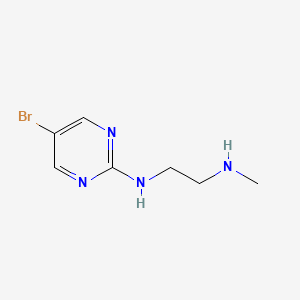
N'-(5-bromopyrimidin-2-yl)-N-methylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-pyrimidin-2-yl)-N’-methyl-ethane-1,2-diamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-pyrimidin-2-yl)-N’-methyl-ethane-1,2-diamine typically involves multiple steps, including bromination, condensation, and substitution reactions. One common method involves the bromination of pyrimidine followed by the reaction with N-methyl-ethane-1,2-diamine under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-bromo-pyrimidin-2-yl)-N’-methyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical syntheses and applications.
Aplicaciones Científicas De Investigación
N-(5-bromo-pyrimidin-2-yl)-N’-methyl-ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of N-(5-bromo-pyrimidin-2-yl)-N’-methyl-ethane-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-N-methyl-pyrimidin-2-amine: This compound shares a similar pyrimidine structure but lacks the ethane-1,2-diamine moiety.
(5-Bromo-pyrimidin-2-yl)-(2-methoxy-ethyl)-amine: Another similar compound with a different substituent on the pyrimidine ring.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a fused pyrimidine ring system and exhibit different biological activities.
Uniqueness
N-(5-bromo-pyrimidin-2-yl)-N’-methyl-ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H11BrN4 |
|---|---|
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
N'-(5-bromopyrimidin-2-yl)-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C7H11BrN4/c1-9-2-3-10-7-11-4-6(8)5-12-7/h4-5,9H,2-3H2,1H3,(H,10,11,12) |
Clave InChI |
VACDENJMSGOBGB-UHFFFAOYSA-N |
SMILES canónico |
CNCCNC1=NC=C(C=N1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

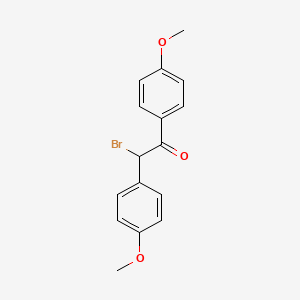
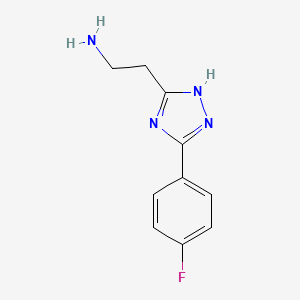
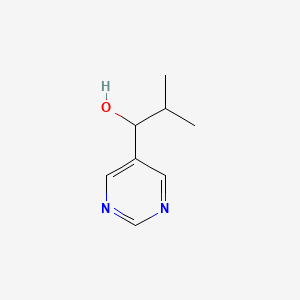
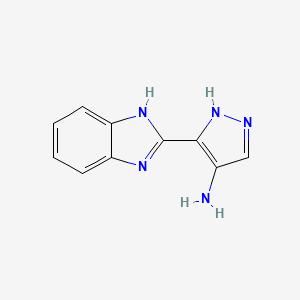
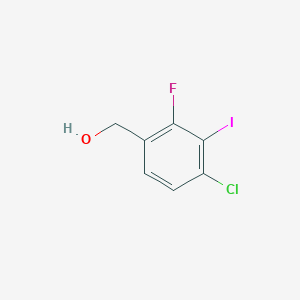
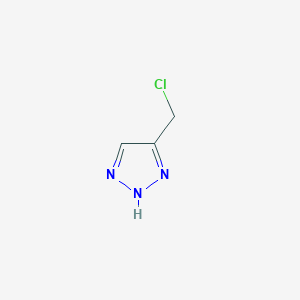
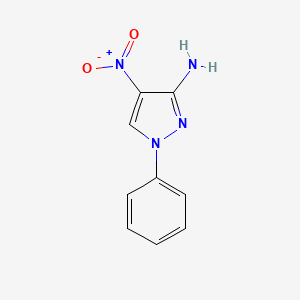
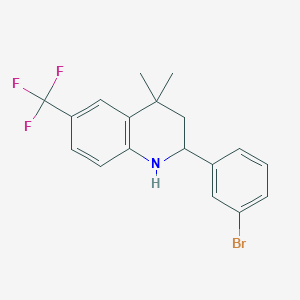
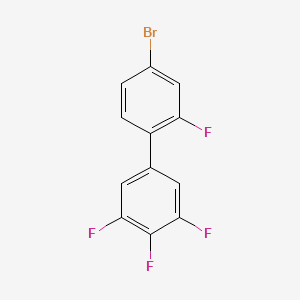
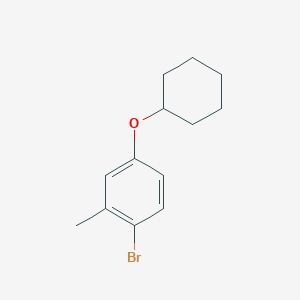
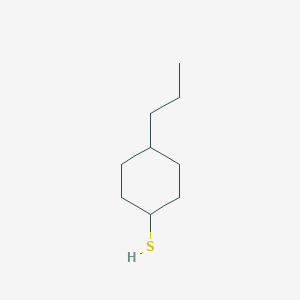

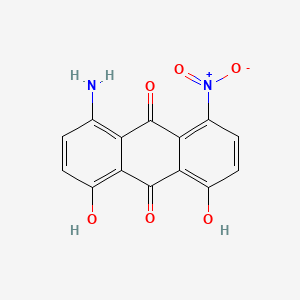
![2-(5,7-Dichloropyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B8725407.png)
